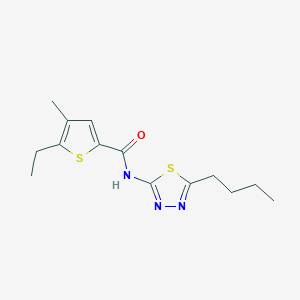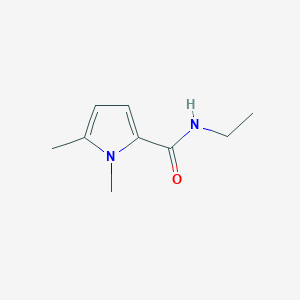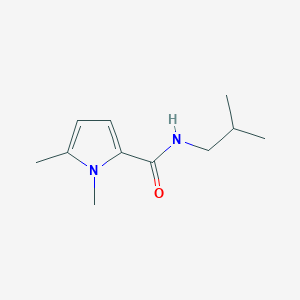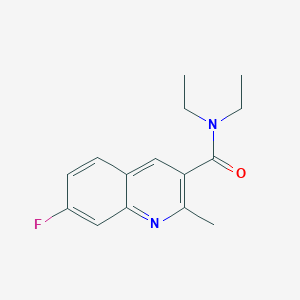
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide, also known as Br-MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. Br-MPA is a member of the pyrrole-2-carboxamide family of compounds and is known to exhibit potent biological activity.
作用機序
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide exerts its biological effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in cellular metabolism. By inhibiting NAMPT, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide reduces the levels of NAD+ in cells, leading to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of cell death in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting NAMPT and reducing the levels of NAD+. Additionally, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potent biological activity. It has been shown to exhibit antitumor and neuroprotective effects in various animal models. Additionally, the synthesis method for 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is relatively simple and can be performed in a laboratory setting. However, one of the limitations of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide.
将来の方向性
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. Furthermore, the development of analogs of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide with improved potency and selectivity could lead to the development of novel therapeutic agents for cancer and other diseases.
合成法
The synthesis of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves the reaction of cyclopentylamine with 4-bromo-2-carbonylpyrrole in the presence of a catalyst. The resulting compound is then treated with methylamine to obtain 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent antitumor activity and can inhibit the growth of various cancer cell lines. Furthermore, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models. 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has also been investigated for its potential use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-8(12)6-10(14)11(15)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMGENKZAGNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)




